molecular formula C16H19N3O2 B7688054 N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Numéro de catalogue B7688054
Poids moléculaire: 285.34 g/mol
Clé InChI: IUTUDLRGUVITAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been designed to reduce gastrointestinal (GI) toxicity while maintaining its anti-inflammatory properties.

Mécanisme D'action

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide selectively inhibits COX-2, reducing the risk of GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to release hydrogen sulfide (H2S), a gasotransmitter that has anti-inflammatory properties.
Biochemical and Physiological Effects
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to release H2S, which has been shown to have a number of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has a number of advantages for lab experiments. It has been shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. However, there are also limitations to using N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. In addition, the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is complex and may be difficult to reproduce in a lab setting.

Orientations Futures

There are a number of future directions for research on N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is to further explore its potential anti-cancer properties. Another area of research is to investigate the potential of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and the physiological effects of H2S. Finally, further research is needed to optimize the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to investigate potential modifications to the compound that may improve its therapeutic properties.

Méthodes De Synthèse

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by a multi-step process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. The oxadiazole is then reacted with allyl bromide to form N-allyl-3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.

Applications De Recherche Scientifique

N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential use in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-11-17-14(20)5-4-6-15-18-16(19-21-15)13-9-7-12(2)8-10-13/h3,7-10H,1,4-6,11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUDLRGUVITAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.